6-Bromo-5-chloroquinoxaline

描述

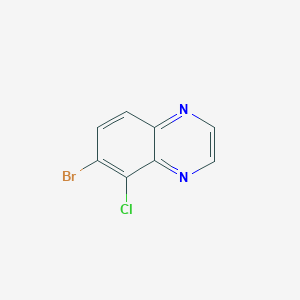

6-Bromo-5-chloroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrClN2. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by the presence of bromine and chlorine atoms attached to the quinoxaline ring, which imparts unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloroquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the reaction of 5-chloroquinoxaline with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

化学反应分析

Types of Reactions: 6-Bromo-5-chloroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while coupling reactions can produce biaryl compounds .

科学研究应用

Biological Activities

1. Antimicrobial Properties

6-Bromo-5-chloroquinoxaline exhibits significant antimicrobial activity against various pathogens. Quinoxaline derivatives, including this compound, have been shown to be effective against bacteria, fungi, and viruses. For instance, modifications in the quinoxaline structure can enhance their ability to inhibit bacterial growth and viral replication .

2. Anticancer Activity

Research indicates that quinoxaline derivatives possess anticancer properties. Studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The most active derivatives have shown IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

3. Neurological Disorders

Quinoxalines are also being investigated for their neuroprotective effects. Some studies suggest that they may have applications in treating neurological disorders due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinoxaline derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, making them candidates for further development as antibiotic agents .

Case Study 2: Anticancer Potential

In a comparative study on the cytotoxic effects of various quinoxalines on cancer cell lines, this compound demonstrated significant inhibition of cell growth in both HCT116 and MCF-7 cells. The findings highlighted its potential role in cancer therapy, warranting further investigation into its mechanism of action .

Summary Table of Applications

作用机制

The mechanism of action of 6-Bromo-5-chloroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

- 6-Bromoquinoxaline

- 5-Chloroquinoxaline

- 7-Bromo-2-chloroquinoxaline

Comparison: 6-Bromo-5-chloroquinoxaline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and biological activity, making it a valuable compound for various applications .

生物活性

6-Bromo-5-chloroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrClN2. It belongs to the quinoxaline family, which is known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its multifaceted biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 1A2 (CYP1A2), affecting the metabolism of various substrates and influencing drug interactions.

- Cell Signaling Modulation : It has been shown to modulate key signaling pathways that regulate cell proliferation and apoptosis, impacting cellular functions significantly.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities, making it a candidate for further research in infectious disease treatment .

Cellular Effects

The effects of this compound on cellular processes include:

- Influence on Gene Expression : The compound can alter gene expression profiles in various cell types, potentially leading to changes in cellular behavior and function.

- Impact on Cell Viability : In vitro studies have demonstrated that this compound can affect cell viability, with varying effects observed at different concentrations.

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. A study indicated that derivatives of quinoxaline exhibit significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism involves the inhibition of tyrosine kinases, which are crucial for cancer progression .

Antimicrobial Activity

In a comparative study, this compound demonstrated potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) in the range of 0.5–2.0 μg/mL. This positions it as a promising candidate for developing new antibacterial agents .

Dosage Effects in Animal Models

Studies involving animal models have shown that the biological effects of this compound are dose-dependent. Lower doses may enhance beneficial outcomes such as enzyme inhibition and modulation of signaling pathways, while higher doses could lead to cytotoxic effects .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromoquinoxaline | Lacks chlorine; simpler structure | Antimicrobial, anticancer |

| 5-Chloroquinoxaline | Lacks bromine; different reactivity | Antimicrobial, lower potency |

| 7-Bromo-2-chloroquinoxaline | Different halogen positioning | Anticancer, enzyme inhibition |

This table illustrates how the presence and position of halogen atoms influence the biological activities and chemical reactivity of these compounds.

常见问题

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-Bromo-5-chloroquinoxaline with high purity (>95%)?

- Methodological Answer : The compound can be synthesized via halogen-directed cross-coupling reactions. For instance, bromine and chlorine substituents on the quinoxaline core allow regioselective functionalization using palladium catalysts (e.g., Suzuki-Miyaura coupling). Purification via column chromatography with silica gel and elution gradients (hexane/ethyl acetate) is recommended to achieve >95% purity, as evidenced by catalog specifications .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For halogen verification, X-ray crystallography or inductively coupled plasma mass spectrometry (ICP-MS) may resolve ambiguities in substitution patterns. Cross-referencing with CAS RN 1210047-63-4 ensures alignment with published spectral data .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Solvent pairs like dichloromethane/hexane or ethanol/water are effective due to the compound’s moderate polarity. Thermal stability testing (e.g., TGA/DSC) is advised to avoid decomposition during recrystallization, as quinoxaline derivatives often degrade above 150°C .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing halogens enhance electrophilic aromatic substitution (EAS) at the 2- and 3-positions of the quinoxaline ring. Computational studies (DFT calculations) can predict reactive sites, while in vitro assays (e.g., kinase inhibition) validate bioactivity. This aligns with its use in kinase inhibitor research (e.g., WO2014/11900 A2) .

Q. What strategies resolve contradictory NMR data arising from halogen-induced anisotropic effects in this compound derivatives?

- Methodological Answer : Employ 2D NMR techniques (e.g., HSQC, NOESY) to distinguish overlapping signals. Paramagnetic relaxation agents (e.g., Cr(acac)) can suppress spin diffusion in -NMR. For persistent ambiguities, isotopic labeling (e.g., -quinoxaline) provides unambiguous assignments .

Q. How does the compound’s stability vary under acidic/basic conditions during prolonged reaction times?

- Methodological Answer : Conduct accelerated stability studies (pH 1–14, 25–80°C) with HPLC monitoring. Halogenated quinoxalines typically exhibit degradation via dehalogenation or ring-opening under strong bases (pH >12). Stabilizers like ascorbic acid may mitigate oxidative decomposition .

Q. Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in reported purity levels (e.g., 95% vs. 97%) across commercial sources?

- Methodological Answer : Validate purity using orthogonal methods: HPLC (UV/ELSD detection), elemental analysis (C/H/N/Br/Cl), and -NMR integration. Batch-to-batch variability in halogen content (e.g., residual Br) may explain discrepancies. Cross-check with supplier certificates of analysis (CoA) .

Q. What experimental controls are critical when studying this compound’s interactions with biological targets?

- Methodological Answer : Include halogenated analogs (e.g., 6-Bromo-4-chloroquinoline) as negative controls to isolate substituent-specific effects. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out nonspecific interactions .

Application-Oriented Questions

Q. How can this compound serve as a precursor for fluorescent probes or metal-organic frameworks (MOFs)?

- Methodological Answer : The electron-deficient quinoxaline core facilitates π-stacking in MOF synthesis. For fluorescent probes, introduce auxochromes (e.g., -NH) via nucleophilic aromatic substitution. Monitor photophysical properties using UV-vis and fluorescence spectroscopy .

Q. What computational models predict the compound’s solubility and bioavailability for drug development?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models with descriptors like logP, polar surface area, and halogen bond propensity. Molecular dynamics (MD) simulations in lipid bilayers predict membrane permeability .

属性

IUPAC Name |

6-bromo-5-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZFDYMJJVIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309908 | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210047-63-4 | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210047-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。